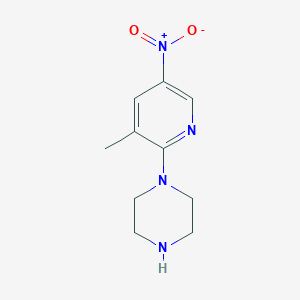

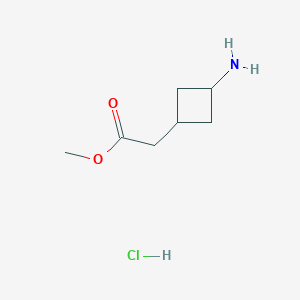

4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis and Synthesis

The compound "4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole" falls within the scope of research focused on sulfonamide and sulfonyl functional groups. These groups are pivotal in the synthesis and catalysis of various chemical reactions. For instance, sulfonic acid functional ionic liquids have been investigated for their catalytic activity in alkylation reactions, exemplified by the tert-butylation of phenol, showcasing their potential in organic synthesis and industrial applications (Elavarasan, Kondamudi, & Upadhyayula, 2011). These findings underscore the utility of sulfonamide and sulfonyl compounds in facilitating chemical transformations.

Biological Activity

Sulfonyl and imidazole derivatives have been synthesized and evaluated for their biological activity, notably in the context of antimicrobial and antitumor agents. For example, derivatives of imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, although they did not display significant antisecretory activity, some showed good cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another study highlighted the antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4-d]pyrimidine, with some compounds showing potency close to standard antibiotics (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004). These studies indicate the potential of sulfonamide and imidazole compounds in developing new therapeutic agents.

Material Science and Metal Oxide Solubilization

Compounds with sulfonyl functional groups have been explored for their application in material science, particularly in the solubilization of metal oxides. For instance, carboxyl-functionalized ionic liquids have been shown to selectively dissolve metal oxides and hydroxides, offering a novel approach to material processing and recycling (Nockemann et al., 2008). This research demonstrates the versatility of sulfonyl-containing compounds in addressing challenges in materials science.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those containing imidazole and pyridine moieties, is another area of application. Efficient methodologies have been developed for the synthesis of sulfonylated furans and imidazo[1,2-a]pyridine derivatives, showcasing the importance of sulfonyl groups in constructing complex molecular architectures (Cui, Zhu, Li, & Cao, 2018). These approaches are crucial for the development of new materials and pharmaceuticals.

Mécanisme D'action

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of action

The mode of action of a compound with a pyrrolidine ring can vary greatly depending on its specific structure and functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

5-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4S2/c1-11(2,3)19(15,16)9-4-5-14(7-9)20(17,18)10-6-12-8-13-10/h6,8-9H,4-5,7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBNMHNKPUKZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2567486.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2567492.png)

![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)

![3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2567495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)

![5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2567504.png)